(2R)-2-(Methoxymethyl)morpholine CAS number 157791-21-4 properties
(2R)-2-(Methoxymethyl)morpholine CAS number 157791-21-4 properties
CAS Number: 157791-21-4
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential biological significance of (2R)-2-(Methoxymethyl)morpholine. The information is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Core Properties and Physicochemical Data
(2R)-2-(Methoxymethyl)morpholine is a chiral organic compound featuring a morpholine ring, a privileged scaffold in medicinal chemistry known for conferring favorable pharmacokinetic properties to drug candidates.[1][2] The presence of a methoxymethyl substituent at the stereogenic center suggests its potential as a versatile building block in the synthesis of more complex molecules.
Table 1: Physicochemical Properties of (2R)-2-(Methoxymethyl)morpholine
| Property | Value | Source |
| CAS Number | 157791-21-4 | [3][4] |
| Molecular Formula | C₆H₁₃NO₂ | [3][4] |
| Molecular Weight | 131.17 g/mol | [3][4] |
| Appearance | Colorless oil | [3] |
| Purity | ≥95% (typical commercial grade) | [4] |
| SMILES | COC[C@H]1CNCCO1 | [4] |
| IUPAC Name | (2R)-2-(methoxymethyl)morpholine | [5] |
Table 2: Computed Physicochemical Descriptors
| Descriptor | Value | Source |
| Topological Polar Surface Area (TPSA) | 30.49 Ų | ChemScene |
| LogP (octanol-water partition coefficient) | -0.3788 | ChemScene |
| Hydrogen Bond Acceptors | 3 | ChemScene |
| Hydrogen Bond Donors | 1 | ChemScene |
| Rotatable Bonds | 2 | ChemScene |
Spectroscopic Data
Table 3: ¹H NMR Spectroscopic Data
| Parameter | Value | Source |
| Spectrometer Frequency | 500 MHz | [3] |
| Solvent | (CD₃)₂CO | [3] |
| Chemical Shifts (δ) and Coupling Constants (J) | δ 2.47 (1H, dd, J = 10.4, 1.9 Hz), 2.70-2.72 (1H, m), 2.84 (1H, dd, J = 11.9, 2.2 Hz), 3.22-3.25 (2H, m), 3.27 (3H, s), 3.29-3.34 (4H, m), 3.45-3.53 (2H, m), 3.73 (1H, dt, J = 11.0, 2.5 Hz) | [3] |
Synthesis and Experimental Protocols
A general procedure for the synthesis of (2R)-2-(Methoxymethyl)morpholine has been documented, providing a clear pathway for its laboratory-scale preparation.[3]
Synthetic Pathway
The synthesis involves the reaction of (R)-(-)-glycidyl methyl ether with taurine (2-aminoethanesulfonic acid) under basic conditions, followed by an intramolecular cyclization.
Detailed Experimental Protocol
Materials:
-
(R)-(-)-Glycidyl methyl ether (0.800 g, 10.66 mmol)
-
Methanol (11 mL)
-
2-Aminoethanesulfonic acid (taurine) (6.440 g, 53.3 mmol)
-
40% aqueous sodium hydroxide (30 mL total)
-
Deionized water (76 mL)
-
Ethyl acetate (225 mL total)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Eluent: Ethyl acetate-hexane (2:8)
Procedure:
-
A solution of 2-aminoethanesulfonic acid (6.440 g) in 40% aqueous sodium hydroxide (11 mL) is prepared and heated to 50 °C.
-
A solution of (R)-(-)-glycidyl methyl ether (0.800 g) in methanol (11 mL) is added dropwise to the heated mixture.
-
The reaction mixture is stirred at 50 °C for 75 minutes.
-
An additional 19 mL of 40% aqueous sodium hydroxide is added, and stirring is continued at 50 °C for 20 hours.
-
The solution is cooled to room temperature and diluted with deionized water (76 mL).
-
The aqueous phase is extracted three times with ethyl acetate (3 x 75 mL).
-
The combined organic phases are dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure (in vacuo).
-
The crude product is purified by flash chromatography on silica gel using an ethyl acetate-hexane (2:8) mixture as the eluent.
-
The final product, (2R)-2-(Methoxymethyl)morpholine, is obtained as a colorless oil (0.121 g, 10% yield).[3]
Synthesis Workflow Diagram
Caption: Synthetic workflow for (2R)-2-(Methoxymethyl)morpholine.
Biological Activity and Potential Applications
While specific biological data for (2R)-2-(Methoxymethyl)morpholine is not extensively published, the morpholine scaffold is a cornerstone in modern medicinal chemistry.[1][6] Morpholine-containing compounds exhibit a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and central nervous system (CNS) effects.[2][7][8]
The morpholine ring is often incorporated into drug candidates to:
-
Improve Pharmacokinetic Profiles: Its polarity and pKa can enhance aqueous solubility and metabolic stability.[6][9]
-
Act as a Pharmacophore: The nitrogen and oxygen atoms can form crucial hydrogen bonds with biological targets such as kinases and G-protein coupled receptors.[1][6]
-
Enhance CNS Penetration: The physicochemical properties of the morpholine ring can facilitate crossing the blood-brain barrier.[9]
Notable drugs containing the morpholine moiety include Linezolid (an antibiotic), Gefitinib (an anticancer agent), and Reboxetine (an antidepressant).[10] The specific stereochemistry and methoxymethyl substitution of (2R)-2-(Methoxymethyl)morpholine make it a valuable chiral intermediate for the synthesis of novel therapeutic agents that could target a range of biological pathways. For instance, morpholine derivatives have been investigated as inhibitors of topoisomerase II in cancer therapy and modulators of ergosterol biosynthesis in fungi.[8][11]
Proposed Biological Screening Workflow
Given its structural features, a logical next step for researchers would be to screen (2R)-2-(Methoxymethyl)morpholine and its derivatives for various biological activities. A generalized workflow for such a screening cascade is presented below.
Caption: Generalized workflow for biological screening.
Conclusion
(2R)-2-(Methoxymethyl)morpholine is a chiral building block with significant potential in drug discovery and development. Its synthesis is well-documented, and its core structure, the morpholine ring, is a validated pharmacophore present in numerous approved drugs. While specific biological data on this compound remains limited, its physicochemical properties suggest it could be a valuable starting point for the development of novel therapeutics. Further research, following a structured screening cascade, is warranted to fully elucidate its biological activity and potential therapeutic applications.
References
- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. (2R)-2-(Methoxymethyl)morpholine synthesis - chemicalbook [chemicalbook.com]
- 4. chemscene.com [chemscene.com]
- 5. americanelements.com [americanelements.com]
- 6. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. e3s-conferences.org [e3s-conferences.org]
- 8. Synthesis of novel substituted morpholine derivatives for anticancer activity. [wisdomlib.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Mode of action of morpholine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
